N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
CAS No.: 946266-01-9
Cat. No.: VC7399678
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946266-01-9 |
|---|---|
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 354.47 |
| IUPAC Name | N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C20H22N2O2S/c23-19(15-5-1-2-6-15)21-16-10-9-14-7-3-11-22(17(14)13-16)20(24)18-8-4-12-25-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,23) |
| Standard InChI Key | FIHYVVRDLWNHNP-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Introduction
Synthesis of Related Compounds
The synthesis of compounds similar to N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. These processes often start with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the carboxamide group. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Biological Activities of Similar Compounds
Compounds with structural similarities to N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide exhibit a range of biological activities:
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Antimicrobial Activity: Thiophene and quinoline derivatives are known for their antibacterial and antifungal properties .
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Anticancer Properties: Tetrahydroquinoline derivatives have shown cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Effects: Some derivatives inhibit enzymes related to inflammation, such as cyclooxygenase (COX) enzymes.
Structural Features and Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline | Thiophene and tetrahydroquinoline | Antimicrobial properties |
| N-(2,4-dimethylphenyl)-1-(thiophene-2-carbonyl)piperidine | Piperidine ring addition | Anticancer activity |
| 2-(4-Fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]acetamide | Acetamide functionality | Potential anti-inflammatory effects |
Potential Applications
Given the biological activities of similar compounds, N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide could have potential applications in:
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Pharmaceuticals: As a candidate for drug development due to its potential anticancer, antimicrobial, and anti-inflammatory properties.
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Research Tools: In scientific research for studying biological pathways and mechanisms related to disease progression.
Future Research Directions
Further research is needed to fully understand the synthesis, properties, and biological activities of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide. This includes:
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Synthesis Optimization: Developing efficient synthesis methods to improve yield and purity.
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Biological Evaluation: Conducting comprehensive biological assays to determine its specific biological activities and potential therapeutic applications.
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Molecular Modeling: Using computational tools to predict its interaction with biological targets and optimize its structure for enhanced activity.
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